molecular formula C8H4ClF5 B14890876 3-Chloro-4-(difluoromethyl)benzotrifluoride

3-Chloro-4-(difluoromethyl)benzotrifluoride

Cat. No.: B14890876
M. Wt: 230.56 g/mol
InChI Key: ACMDDJGMJXEYPA-UHFFFAOYSA-N
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Description

3-Chloro-4-(difluoromethyl)benzotrifluoride is an organic compound with the molecular formula C8H4ClF5. It is a derivative of benzotrifluoride, where the benzene ring is substituted with a chlorine atom at the third position and a difluoromethyl group at the fourth position. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Chloro-4-(difluoromethyl)benzotrifluoride typically involves the chlorination of 4-(difluoromethyl)benzotrifluoride. One common method includes placing 4-(difluoromethyl)benzotrifluoride and a catalyst into a reactor, raising the temperature with stirring to around 60°C, and then feeding dry chlorine gas into the reactor. The reaction is continued at a constant temperature of 70°C to 90°C for over two hours. After the reaction, the unreacted chlorine gas and other gaseous impurities are removed, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors, efficient catalysts, and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(difluoromethyl)benzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

3-Chloro-4-(difluoromethyl)benzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(difluoromethyl)benzotrifluoride involves its interaction with specific molecular targets. The presence of the chlorine and difluoromethyl groups influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(difluoromethyl)benzotrifluoride is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. These properties make it valuable in specific synthetic applications and research studies, where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H4ClF5

Molecular Weight

230.56 g/mol

IUPAC Name

2-chloro-1-(difluoromethyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4ClF5/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3,7H

InChI Key

ACMDDJGMJXEYPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(F)F

Origin of Product

United States

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